3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid
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Overview
Description
3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is a compound that features an imidazole ring substituted with two methyl groups at the 4 and 5 positions, attached to a benzoic acid moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid typically involves the condensation of 4,5-dimethylimidazole with a benzoic acid derivative. One common method is the reaction of 4,5-dimethylimidazole with 4-chlorobenzoic acid under basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Lacks the methyl groups on the imidazole ring, which may affect its reactivity and biological activity.
3,5-Di(1H-imidazol-1-yl)benzoic acid: Contains two imidazole rings, potentially leading to different chemical and biological properties.
Uniqueness
3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the dimethyl-substituted imidazole ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(2)14(7-13-8)11-5-3-4-10(6-11)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
HPPMZIVQTYMLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
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